

physical and chemical properties of 3-Aminopentanoic acid

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Compound of Interest

Compound Name: 3-Aminopentanoic acid

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In-Depth Technical Guide to 3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a non-proteinogenic β -amino acid, is a molecule of growing interest in various scientific domains, including medicinal chemistry and drug development. Its structural characteristics, differing from the common α -amino acids, impart unique conformational properties to peptides and other molecules into which it is incorporated. This guide provides a comprehensive overview of the known physical and chemical properties of **3-aminopentanoic acid**, alongside relevant experimental methodologies.

Physical and Chemical Properties

The physical and chemical characteristics of **3-aminopentanoic acid** are fundamental to its application in research and development. While some experimental data is limited, a combination of predicted and available information provides a solid foundation for its use.

Table 1: Physical Properties of 3-Aminopentanoic Acid

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO ₂	--INVALID-LINK--[1]
Molecular Weight	117.15 g/mol	--INVALID-LINK--[1]
Appearance	White to off-white solid	Generic supplier data
Boiling Point (Predicted)	230.1 ± 23.0 °C at 760 mmHg	--INVALID-LINK--[2]
pKa ₁ (Carboxylic Acid) (Predicted)	~4.0	Generic prediction for β-amino acids
pKa ₂ (Amine) (Predicted)	~10.4	Generic prediction for β-amino acids
XLogP3	-1.3	--INVALID-LINK--[1]

Note: Experimental values for melting point, boiling point, and specific solubility are not readily available in the reviewed literature. The provided boiling point and pKa values are based on computational predictions.

Solubility

As a zwitterionic molecule at physiological pH, **3-aminopentanoic acid** is expected to be soluble in water and other polar solvents. Its solubility in non-polar organic solvents is likely to be limited.

Stereoisomers

3-Aminopentanoic acid possesses a chiral center at the third carbon, leading to the existence of two enantiomers: **(R)-3-aminopentanoic acid** and **(S)-3-aminopentanoic acid**. These stereoisomers may exhibit different biological activities and are of particular interest in the synthesis of chiral drugs and peptidomimetics.[3][4]

Experimental Protocols

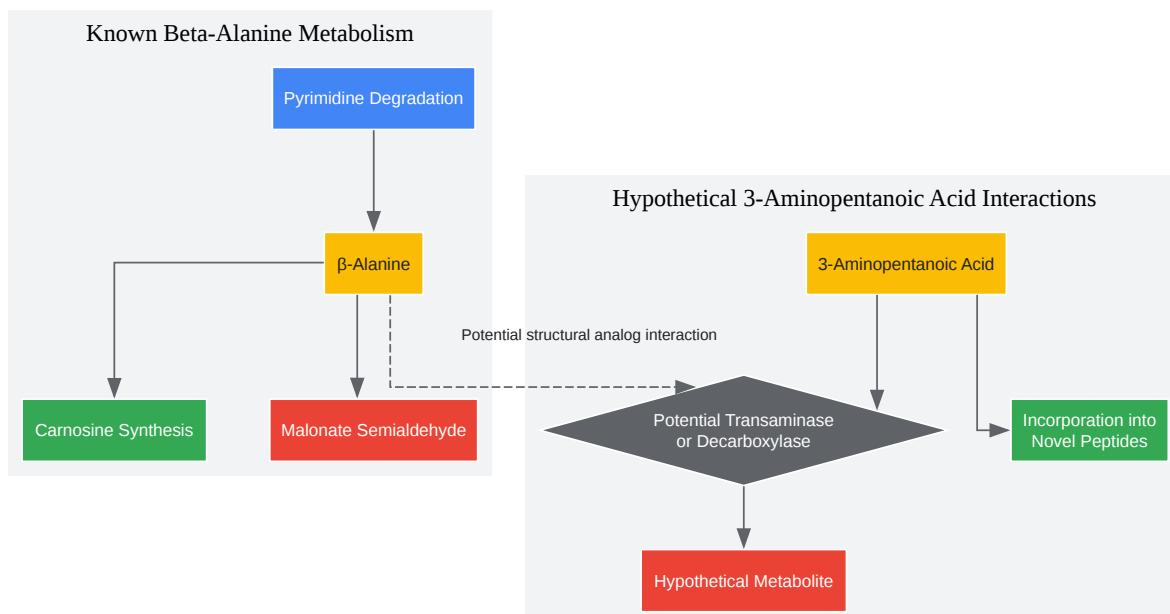
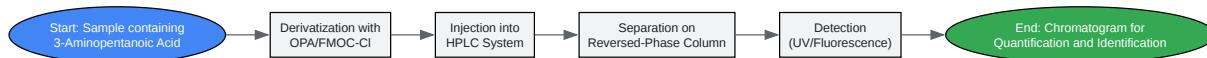
Detailed experimental protocols for the synthesis and analysis of **3-aminopentanoic acid** are not widely published. However, established methods for β-amino acids can be readily adapted.

Synthesis of β -Amino Acids: General Approaches

Several synthetic strategies can be employed for the preparation of β -amino acids like **3-aminopentanoic acid**. These methods offer routes to both racemic and enantiomerically pure forms.

- From Michael Addition: A common approach involves the conjugate addition of a nitrogen nucleophile to an α,β -unsaturated carbonyl compound. For the synthesis of **3-aminopentanoic acid**, this would involve the reaction of an amine with a derivative of pent-2-enoic acid.
- From Malonic Acid and Aldehydes: The reaction of an aldehyde with malonic acid and ammonia (or an amine) in a Knoevenagel-type condensation followed by reduction and decarboxylation can yield β -amino acids.
- Asymmetric Synthesis: Enantioselective methods are crucial for accessing specific stereoisomers. These can involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions.

Workflow for a Generic Michael Addition Synthesis

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References

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